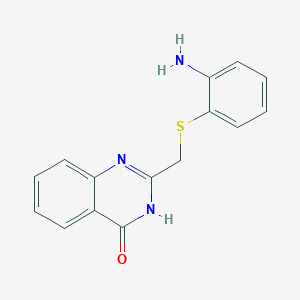

2-(((2-aminophenyl)thio)methyl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

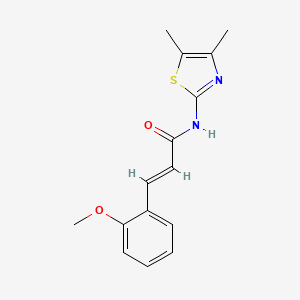

The compound “2-(((2-aminophenyl)thio)methyl)quinazolin-4(3H)-one” belongs to the class of quinazolinones, which are heterocyclic compounds of significant interest in medicinal chemistry . Quinazolinones and their derivatives have been reported for their diversified biological activities, including anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .

Synthesis Analysis

The synthesis of quinazolinones involves various procedures, and the methods of preparation can be classified based on the substitution patterns of the ring system . For instance, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate substituted anthranilates, which can then undergo cyclization by treatment with acetic anhydride .Molecular Structure Analysis

Quinazolinones are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . The structure activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Chemical Reactions Analysis

The chemical reactions of 4(3H)-quinazolinone derivatives involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Biological Activities

Quinazolin-4(3H)-one and its derivatives, including 2-(((2-aminophenyl)thio)methyl)quinazolin-4(3H)-one, constitute a significant class of heterocyclic compounds with diverse biological activities. These compounds are found in more than 200 naturally occurring alkaloids and have been a focal point for the development of novel medicinal agents. The incorporation of different bioactive moieties to the quinazolinone nucleus has led to the synthesis of compounds with antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Optoelectronic Materials

Quinazolines have found applications beyond medicinal chemistry, particularly in the field of optoelectronics. Extensive research highlights the synthesis and application of quinazoline derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).

Anticancer Properties

Quinazoline derivatives exhibit a broad spectrum of biological activities, with anticancer properties being one of the most significant. These derivatives have been shown to block various pharmacological pathways and target different proteins involved in cancer progression. For instance, they modulate the expression of specific genes and proteins in colorectal cancer cells, contributing to the inhibition of cancer cell growth. This indicates the potential of the quinazoline nucleus in developing new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).

Wirkmechanismus

Target of Action

Quinazolinone derivatives, which this compound is a part of, have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . These applications suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.

Mode of Action

Quinazolinone derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or viability . The specific interactions would depend on the nature of the target and the specific functional groups present on the quinazolinone derivative.

Biochemical Pathways

These could include pathways related to cell growth and proliferation, immune response, and cellular energy metabolism .

Pharmacokinetics

Quinazolinone derivatives are generally soluble in water , which could influence their absorption and distribution in the body. The specific ADME properties would depend on the specific functional groups present on the quinazolinone derivative.

Result of Action

Given the broad applications of quinazolinone derivatives, the effects could include altered cell growth or viability, changes in immune response, and alterations in cellular energy metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, pH can affect the solubility and stability of the compound . Additionally, the presence of other compounds or drugs could potentially influence the compound’s efficacy through drug-drug interactions.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2-aminophenyl)sulfanylmethyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c16-11-6-2-4-8-13(11)20-9-14-17-12-7-3-1-5-10(12)15(19)18-14/h1-8H,9,16H2,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSSKQZDYJCAFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2405472.png)

![3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2405483.png)

![1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2405484.png)

![3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2405486.png)

![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2405490.png)